

Application Notes: 17-Carboxy Budesonide as a Pharmaceutical Reference Standard

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Compound of Interest

Compound Name: **17-Carboxy Budesonide**

Cat. No.: **B130375**

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Introduction

17-Carboxy Budesonide is a key metabolite and degradation product of Budesonide, a potent glucocorticoid used in the treatment of asthma and other inflammatory diseases. As a critical related substance, the accurate identification and quantification of **17-Carboxy Budesonide** are paramount in the quality control of Budesonide drug substances and formulations. These application notes provide detailed information and protocols for the use of **17-Carboxy Budesonide** as a pharmaceutical reference standard for researchers, scientists, and drug development professionals. This reference standard is essential for method development, validation, and routine quality control assays, ensuring the safety and efficacy of Budesonide-containing pharmaceutical products.

Physicochemical Properties and Reference Standard Specifications

17-Carboxy Budesonide is supplied as a highly purified and well-characterized powder. The reference standard should be stored under controlled conditions to maintain its integrity and purity.

Table 1: Representative Physicochemical and Quality Control Data for **17-Carboxy Budesonide** Reference Standard

Parameter	Specification
Chemical Name	(11 β ,16 α ,17 α)-16,17-[Butylidenebis(oxy)]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic acid
Molecular Formula	C ₂₄ H ₃₂ O ₆
Molecular Weight	416.51 g/mol
CAS Number	192057-49-1
Appearance	White to off-white solid
Purity (by HPLC)	\geq 98%
Identification	Conforms to the structure by ¹ H-NMR, ¹³ C-NMR, and Mass Spectrometry
Water Content (Karl Fischer)	\leq 1.0%
Residual Solvents	Meets USP <467> or Ph. Eur. 5.4 requirements
Storage Conditions	-20°C, protected from light and moisture
Retest Date	24 months from the date of analysis

Note: The exact values for purity and other parameters are lot-specific and will be detailed in the Certificate of Analysis accompanying the reference standard.

Applications

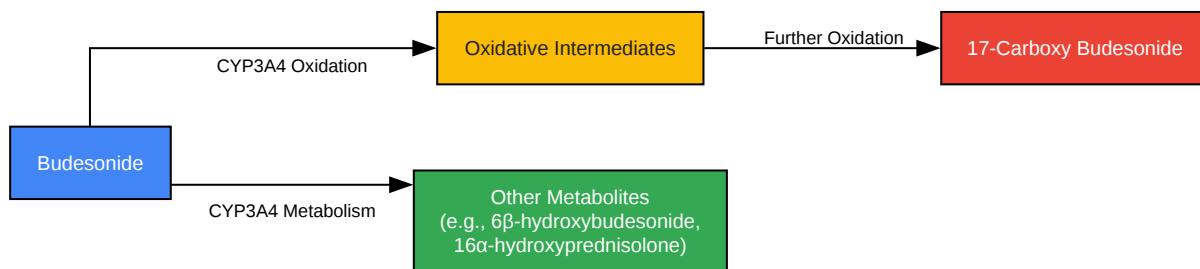
The **17-Carboxy Budesonide** reference standard is intended for the following applications:

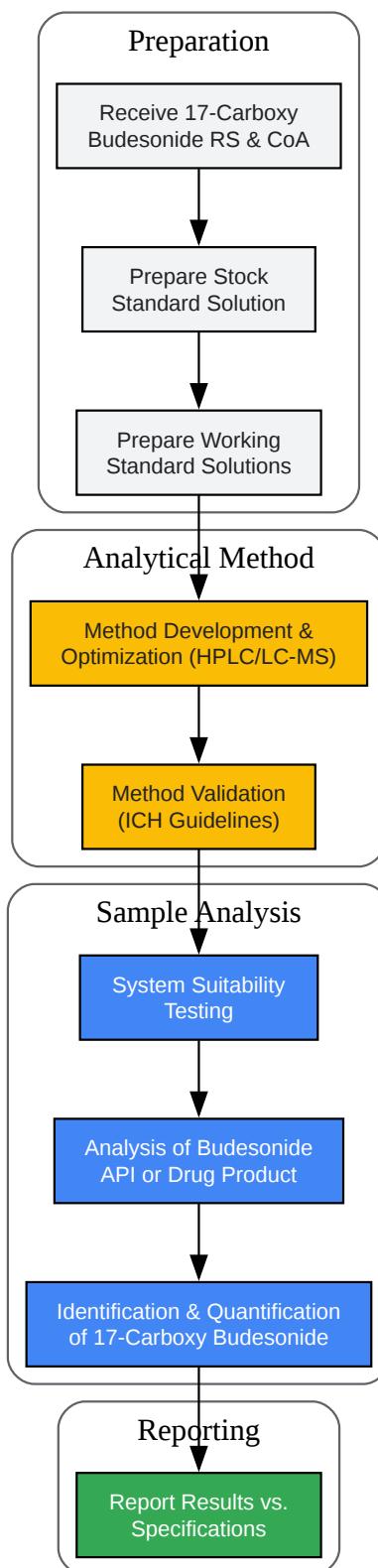
- Impurity Profiling: As a primary tool for the identification and quantification of **17-Carboxy Budesonide** in Budesonide active pharmaceutical ingredient (API) and finished drug products.
- Analytical Method Development: To develop and optimize chromatographic methods (e.g., HPLC, UPLC, LC-MS) for the separation of Budesonide from its related substances.

- Method Validation: To validate analytical methods for linearity, accuracy, precision, specificity, and sensitivity in accordance with ICH guidelines.
- Forced Degradation Studies: To identify and track the formation of **17-Carboxy Budesonide** under various stress conditions (e.g., acid, base, oxidation, heat, light).
- Metabolic Studies: As a reference marker in in-vitro and in-vivo studies investigating the metabolic fate of Budesonide.

Metabolic Pathway of Budesonide

Budesonide is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme. The metabolic process involves several oxidation steps, which can lead to the formation of **17-Carboxy Budesonide**. The simplified metabolic pathway is illustrated below.



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